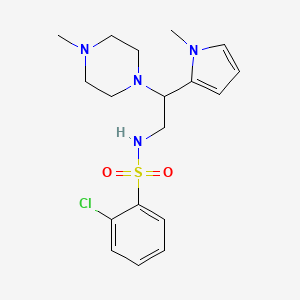

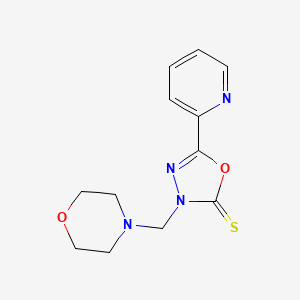

![molecular formula C16H24N4O2S2 B2685371 N,N-Diethyl-3-(4-isobutyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide CAS No. 748776-47-8](/img/structure/B2685371.png)

N,N-Diethyl-3-(4-isobutyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . The 1,2,4-triazole ring is a common motif in pharmaceuticals and has been found in a variety of biologically active compounds .

Molecular Structure Analysis

The compound contains a 1,2,4-triazole ring, a benzenesulfonamide group, and an isobutyl group. The 1,2,4-triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The benzenesulfonamide group consists of a benzene ring attached to a sulfonamide group, and the isobutyl group is a branched alkyl group.Aplicaciones Científicas De Investigación

Antiproliferative Activity

This compound has been synthesized and assessed for its antiproliferative activity against colon cancer cell line (SW480). The results indicated that the size and position of the alkoxy group significantly influenced the antiproliferative activity . The highest cancer cell growth inhibition values were observed for the compounds containing 3,4,5-trimethoxyphenyl groups in their structures .

Antioxidant Activity

The synthesized compounds were also subjected to DPPH protocol for evaluating the antioxidant activity . The results showed that all compounds had moderate to high levels of antioxidant capacity as compared to ascorbic acid as standard .

Inhibitory Activity Against Alpha-Amylase and Alpha-Glucosidase

In vitro alpha-amylase and alpha-glucosidase inhibitory assay revealed moderate to good results for the synthesized compounds . Especially, the complex 3 against alpha-amylase and complex 4 against alpha-glucosidase were found to be effective inhibitors .

Molecular Docking Studies

The compounds were explored for molecular docking studies against the human pancreatic alpha-amylase (PDB id: 1BSI) and alpha-glucosidase (PDB id: 5ZCC). The molecular docking calculations of complex 3 into 1BSI revealed a binding energy of −8.6 kcal/mol, whereas that of complex 4 against 5ZCC resulted in a binding energy of −7.4 kcal/mol respectively .

Synthesis of Biogenic Fe3O4 Magnetic Nanocomposites

Water-dispersible diethyl-4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl phosphonate (DEAMTPP)-capped biogenic Fe3O4 magnetic nanocomposites (DEAMTPP@Fe3O4 MNP) have been successfully synthesized using Ananas comosus peel pulp extract .

Cancer Prevention Agents

Cancer prevention agents are significant compounds which reduce or eliminate the free radicals and therefore protect the cells against oxidative injury .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

For instance, some thiazole derivatives have been found to inhibit the growth of tumor cells .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to a range of downstream effects .

Result of Action

Similar compounds have been found to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Direcciones Futuras

Propiedades

IUPAC Name |

N,N-diethyl-3-[4-(2-methylpropyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2S2/c1-5-19(6-2)24(21,22)14-9-7-8-13(10-14)15-17-18-16(23)20(15)11-12(3)4/h7-10,12H,5-6,11H2,1-4H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUAGBSCHVJCFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

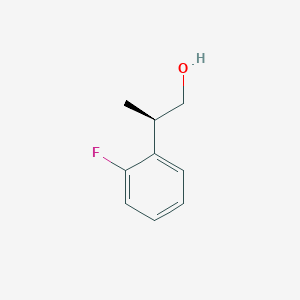

![2-[[1-(1,3-Benzothiazole-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2685291.png)

![2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2685292.png)

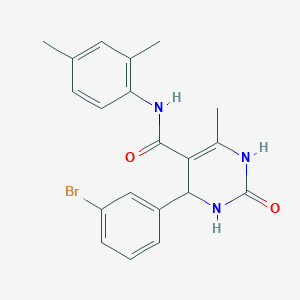

![2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2685295.png)

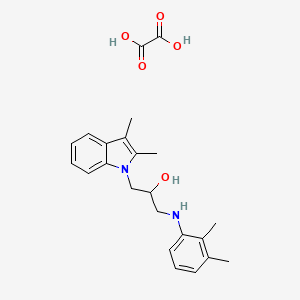

![3-[2-(3-Chlorophenoxy)ethylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2685303.png)

![1-(2-((4-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2685304.png)

![N-(Cyanomethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B2685308.png)